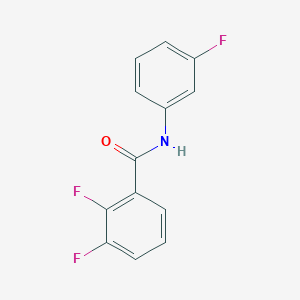

2,3-difluoro-N-(3-fluorophenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8F3NO |

|---|---|

Molecular Weight |

251.20 g/mol |

IUPAC Name |

2,3-difluoro-N-(3-fluorophenyl)benzamide |

InChI |

InChI=1S/C13H8F3NO/c14-8-3-1-4-9(7-8)17-13(18)10-5-2-6-11(15)12(10)16/h1-7H,(H,17,18) |

InChI Key |

HPGGQROOFSAWSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Contemporary Relevance of Fluorinated Benzamide Architectures in Chemical Sciences

Fluorinated benzamide (B126) architectures are foundational scaffolds in modern chemical sciences, primarily due to the unique and powerful effects of fluorine substitution on molecular properties. The incorporation of fluorine into organic molecules like benzamides can profoundly alter their electronic character, lipophilicity, metabolic stability, and binding affinity to biological targets. chimia.chchimia.ch This strategic modification is a cornerstone of rational drug design and materials science. chimia.ch

In medicinal chemistry, the introduction of fluorine can enhance a drug's efficacy and pharmacokinetic profile. chimia.ch The high electronegativity of fluorine can modify the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonds and dipole interactions, which are critical for drug-receptor binding. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering fluorinated compounds more resistant to metabolic degradation and thereby increasing their bioavailability and in vivo half-life. nih.govresearchgate.net This increased stability and potency means that fluorinated benzamides are integral to the development of new therapeutics. mdpi.com

Beyond pharmaceuticals, the unique properties imparted by fluorine are valuable in materials science. Fluorination can influence crystal packing, leading to materials with desirable thermal stability and modified electronic properties. acs.org The systematic study of how fluorine substitution patterns affect molecular conformation and intermolecular interactions is crucial for designing novel organic materials with tailored functions. nih.gov

Current Landscape and Research Discrepancies in Tri Fluorinated Benzamide Structural Systematics

Despite the clear importance of fluorination, the field of structural chemistry exhibits significant discrepancies in the depth of research across different subclasses of fluorinated benzamides. A thorough review of crystallographic databases reveals that while mono-, di-, and tetra-fluorinated benzamide (B126) systems are well-documented and extensively studied, a conspicuous gap exists for tri-fluorinated analogues. mdpi.commdpi.com

Recent studies have begun to address this disparity. For instance, the structural characterization of N-(2,3-difluorophenyl)-2-fluorobenzamide was reported as the first regular tri-fluorinated benzamide of its kind (formula C₁₃H₈F₃NO) to be structurally elucidated. mdpi.comdcu.ie This was shortly followed by the characterization of its isomer, N-(2,4-difluorophenyl)-2-fluorobenzamide. mdpi.comdcu.ie These studies underscore the novelty and scarcity of data in this area. Researchers explicitly note that no tri-fluorinated benzamide structures with the C₆CONHC₆ skeleton were available for direct comparison in structural databases prior to their work. mdpi.commdpi.com

This research discrepancy is significant because the precise number and position of fluorine atoms can lead to vastly different molecular conformations and intermolecular interactions, which in turn dictate the material's bulk properties. nih.gov Without a comprehensive set of structural data for tri-fluorinated systems, the ability of chemists to predict crystal packing and design molecules with specific solid-state properties is limited. The lack of data hinders the development of a complete understanding of structure-property relationships across the full spectrum of fluorinated benzamides. mdpi.com

To illustrate the detailed data obtained from such structural analyses, the crystallographic information for the isomer, N-(2,3-difluorophenyl)-2-fluorobenzamide, is presented below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈F₃NO |

| Formula Weight | 251.20 |

| Crystal System | Monoclinic |

| Space Group | Pn (No. 7) |

| Temperature (K) | 294(1) |

| Unit Cell Dimensions | |

| a (Å) | 5.6698(3) |

| b (Å) | 4.9789(2) |

| c (Å) | 19.3009(10) |

| β (°) | 91.248(4) |

| Volume (ų) | 544.75(5) |

| Structural Features | |

| Aromatic Ring Interplanar Angle (°) | 0.5(2) |

| Amide Group Orientation from Aromatic Planes (°) | 23.17(18) and 23.44(17) |

Academic Objectives and Research Directions for 2,3 Difluoro N 3 Fluorophenyl Benzamide Investigations

Strategic Synthetic Pathways for Substituted Benzamide Scaffolds

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. For a target molecule like this compound, several strategic pathways can be envisioned, primarily revolving around the coupling of a benzoic acid derivative with an aniline (B41778) derivative.

The reaction between an acyl halide and an amine is a direct and widely used method for preparing amides. This pathway involves a nucleophilic acyl substitution, where the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. libretexts.org

For the synthesis of this compound, this would involve the reaction of 2,3-difluorobenzoyl chloride with 3-fluoroaniline (B1664137). The reaction is typically vigorous and exothermic, often requiring cooling to control the rate. A key consideration is the production of hydrogen chloride (HCl) as a byproduct. This HCl will react with the unreacted amine to form an ammonium (B1175870) salt, rendering it non-nucleophilic. libretexts.org To overcome this, either two equivalents of the amine are used (one to form the amide and one to act as a base), or a non-nucleophilic external base (like pyridine (B92270) or triethylamine) is added to the reaction mixture to neutralize the HCl.

Step 1: 2,3-difluorobenzoyl chloride + 3-fluoroaniline → this compound + HCl

Step 2: 3-fluoroaniline + HCl → 3-fluoroanilinium chloride

A similar methodology has been successfully employed to synthesize related tri-fluorinated benzamides, achieving high yields. mdpi.com For instance, the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline (B47769) yielded the corresponding product in 88% yield, demonstrating the efficiency of this approach. mdpi.com

While the acyl chloride method is effective, it requires the preparation of the acyl chloride from the corresponding carboxylic acid, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. catalyticamidation.info Modern synthetic chemistry often favors direct amide formation from a carboxylic acid and an amine, which is more atom-economical. ucl.ac.uk These reactions, however, require the activation of the carboxylic acid, which is typically achieved using coupling reagents or catalytic systems. iris-biotech.de

Coupling Reagents: These are stoichiometric activating agents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. catalyticamidation.infoiris-biotech.de A wide variety of such reagents have been developed, each with specific characteristics regarding reactivity, cost, and side-product profiles. acs.org Common classes include carbodiimides, phosphonium (B103445) salts, and uronium salts. peptide.com

Below is an interactive table comparing common coupling reagents applicable to the synthesis of this compound from 2,3-difluorobenzoic acid and 3-fluoroaniline.

| Coupling Reagent | Class | Key Features | Byproduct Profile |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble byproducts, easy to remove. Often used with HOBt to suppress racemization. nih.gov | Water-soluble urea (B33335) derivative. peptide.com |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | Inexpensive and effective. | Forms an insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration but complicates purification in solid-phase synthesis. iris-biotech.depeptide.com |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | High reactivity, effective for coupling sterically hindered amino acids. peptide.com | Generates phosphonic acid derivatives. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | Very fast reaction rates with low epimerization. peptide.com More expensive than other reagents. | Byproducts are generally soluble. peptide.com |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | Highly efficient and safer alternative to benzotriazole-based reagents. Byproducts are water-soluble, making it suitable for "green chemistry" applications. peptide.comacs.org | Water-soluble byproducts. acs.org |

Catalytic Systems: A significant advancement in amide synthesis is the development of catalytic direct amidation methods, where a catalyst facilitates the condensation of a carboxylic acid and an amine with the removal of water. catalyticamidation.info This approach is environmentally benign as it avoids stoichiometric waste. ucl.ac.uk Boron-based catalysts, such as boric acid and various arylboronic acids, are the most commonly reported for this transformation. ucl.ac.ukrsc.org These reactions typically require elevated temperatures and a method for water removal, such as a Dean-Stark apparatus or the use of molecular sieves, to drive the equilibrium towards product formation. ucl.ac.uk

Reaction Kinetics and Proposed Mechanistic Pathways in Fluorobenzamide Synthesis

The mechanism of amide bond formation via the acyl chloride route is a well-established two-step nucleophilic addition-elimination pathway. libretexts.org

Nucleophilic Addition: The nitrogen atom of the 3-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,3-difluorobenzoyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion is expelled as a good leaving group.

Deprotonation: A base (either a second molecule of the amine or an added base) removes the proton from the nitrogen atom to yield the final, neutral this compound.

The kinetics of this reaction are influenced by the electronic properties of the substituents on both aromatic rings.

On the Aniline Ring: The fluorine atom at the 3-position of 3-fluoroaniline is electron-withdrawing via the inductive effect. This reduces the electron density on the nitrogen atom, decreasing its nucleophilicity and potentially slowing the rate of the initial attack on the acyl chloride compared to unsubstituted aniline.

On the Acyl Chloride Ring: The two fluorine atoms at the 2- and 3-positions of 2,3-difluorobenzoyl chloride are also strongly electron-withdrawing. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and more susceptible to nucleophilic attack. This factor would likely accelerate the reaction rate.

Modern Fluorination Techniques Applicable to Benzamide Derivatives

Incorporating additional fluorine atoms or fluorinated motifs into an existing molecular scaffold is a strategy known as late-stage fluorination. nih.govtakealot.com This approach is highly valuable in drug discovery as it allows for the rapid generation of new analogues from a common precursor. nih.gov

Direct C-H Fluorination: This powerful technique involves the direct replacement of a carbon-hydrogen bond on an aromatic ring with a carbon-fluorine bond, avoiding the need for pre-functionalized starting materials. rsc.org This is typically achieved using potent electrophilic fluorinating agents. rsc.org

| Reagent/Method | Description | Typical Conditions |

| Selectfluor (F-TEDA-BF₄) | An electrophilic N-F reagent. It is stable, commercially available, and relatively safe to handle. rsc.org Often used for fluorinating electron-rich arenes or in metal-catalyzed C-H functionalization. mdpi.com | Catalyst-free for activated substrates; often requires a transition metal catalyst (e.g., Pd, Zr) for unactivated C-H bonds. rsc.orgmdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | Another widely used electrophilic N-F fluorinating agent. rsc.org It is employed in various transition-metal-catalyzed C-H fluorination reactions. nih.govrsc.org | Often used with Pd, Zr, or other metal catalysts. nih.govrsc.org |

| Photoredox Catalysis | A modern, mild approach that uses an organic photocatalyst and light to generate a highly reactive intermediate that facilitates C-H fluorination using a fluoride (B91410) source like [¹⁸F]F⁻. mdpi.comnih.gov | Organic dye (e.g., acridinium), blue light irradiation, room temperature. nih.gov |

For a molecule like this compound, the existing amide group could act as a directing group, potentially guiding the C-H fluorination to the ortho positions of the benzoyl ring.

Difluoromethylation: The difluoromethyl group (-CF₂H) is an increasingly important substituent in medicinal chemistry, valued for its ability to act as a hydrogen bond donor and for its unique electronic properties. acs.orgnih.gov While direct C-H difluoromethylation of arenes is an active area of research, a more developed strategy applicable to this class of compounds is N-difluoromethylation. Recent advances have provided efficient access to N-difluoromethylated amides, ureas, and carbamates. nih.govchemistryviews.orgresearchgate.net One innovative strategy involves the synthesis of N-CF₂H carbamoyl (B1232498) fluorides, which serve as versatile building blocks that can be derivatized to form a wide range of N-difluoromethylated compounds. acs.orgchemistryviews.org This approach relies on a desulfurization-fluorination sequence of thioformamides coupled with carbonylation. nih.gov

A comprehensive search for peer-reviewed scientific literature and crystallographic databases has been conducted to gather the necessary data for a detailed article on the high-resolution structural elucidation and conformational analysis of this compound.

Despite extensive efforts, no specific single-crystal X-ray diffraction data or detailed conformational analysis for the exact compound, this compound, was found in the publicly accessible scientific literature. The foundational experimental data required to accurately describe the molecular geometry, torsional relationships, interplanar angles, and the intricate network of intermolecular interactions as per the requested outline is not available.

Therefore, it is not possible to generate the requested article with scientifically accurate and validated information for the following sections:

Supramolecular Organization and Intermolecular Interaction Networks

Investigation of Aromatic Stacking Interactions (π-π, C-F⋯C Ring Stacking)

Without the primary crystallographic data from a single-crystal X-ray diffraction study, any attempt to provide the detailed structural parameters and interaction analysis would be speculative and would not meet the required standards of scientific accuracy. Information on isomeric or related compounds cannot be used as a substitute, as per the strict instructions to focus solely on this compound.

Analysis of "this compound" Cannot Be Completed Due to Lack of Available Scientific Data

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of publicly available research data for the specific chemical compound This compound . As a result, it is not possible to generate a detailed scientific article focusing on its high-resolution structural elucidation, conformational analysis, synthon identification, polymorphism, and Hirshfeld surface analysis as requested.

Extensive searches for experimental and theoretical data on "this compound" have failed to yield any specific studies that would provide the necessary information to address the outlined topics. The required data, including crystallographic information files (CIFs), detailed conformational studies, reports on polymorphic forms, or analyses of intermolecular contacts using methods like Hirshfeld surface analysis, are not present in the accessible scientific domain for this particular molecule.

While research exists for isomeric and related fluorinated benzamide compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of such data as it would not be scientifically accurate or relevant to the specified subject. The generation of an article without a foundation of empirical or peer-reviewed theoretical data would amount to speculation and would not meet the standards of a scientifically accurate and informative piece.

Therefore, until research on "this compound" is conducted and published, a detailed analysis as per the provided outline cannot be furnished.

Sophisticated Spectroscopic Characterization and Vibrational Dynamics of 2,3 Difluoro N 3 Fluorophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

To fulfill this section, published research containing the NMR spectra of the target compound would be required. This would enable a detailed interpretation of the chemical environment of each nucleus.

¹H NMR Spectroscopic Data Interpretation and Proton Chemical Shifts

This subsection would have required the ¹H NMR spectrum, from which the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each proton in the molecule would be extracted and assigned. This would involve analyzing the signals from the protons on the two aromatic rings and the amide proton.

¹³C NMR Spectroscopic Analysis of the Carbon Skeleton

For this analysis, the ¹³C NMR spectrum would be necessary to identify the chemical shift of each carbon atom in the 2,3-difluorobenzoyl and 3-fluorophenyl rings, as well as the carbonyl carbon of the amide group. The effect of the fluorine substituents on the carbon chemical shifts would be a key point of discussion.

¹⁹F NMR Spectroscopy for Fluorine Substitution Patterns and Electronic Environments

¹⁹F NMR spectroscopy is a crucial tool for fluorinated compounds. The spectrum would provide the chemical shifts for the three fluorine atoms, and the coupling constants between them (F-F coupling) and with neighboring protons (H-F coupling) would confirm their positions on the aromatic rings.

Advanced Solid-State NMR Methodologies for Intermolecular Probing

Information on the application of solid-state NMR to this compound was also sought. Such studies provide insights into the intermolecular interactions, crystal packing, and polymorphism of the compound in the solid state.

Vibrational Spectroscopy: Infrared and Raman Studies

This section would have been based on the experimental IR and Raman spectra of 2,3-difluoro-N-(3-fluorophenyl)benzamide.

Assignment of Fundamental Vibrational Modes and Functional Group Frequencies

The vibrational spectra would allow for the identification and assignment of characteristic absorption or scattering bands corresponding to the various functional groups. This would include the N-H and C=O stretching vibrations of the amide linkage, the C-F stretching modes, and the various vibrations of the aromatic rings.

Without access to the primary experimental data for "this compound," any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings. It is possible that the compound has been synthesized but its detailed spectroscopic characterization has not been published in the readily accessible scientific domain.

Spectroscopic Signatures of Fluorine Substitution Effects on Molecular Vibrations

The introduction of fluorine atoms onto the aromatic rings of this compound induces significant and discernible effects on the molecule's vibrational dynamics. These effects are primarily attributable to the high electronegativity, small atomic radius, and considerable mass of the fluorine atom. The resulting modifications to the electronic distribution and bond strengths within the molecule are reflected in the characteristic frequencies and intensities of vibrational modes observed in infrared (IR) and Raman spectroscopy. A detailed analysis of these spectroscopic signatures provides valuable insights into the structural and electronic consequences of trifluorination on the benzamide (B126) scaffold.

The vibrational spectrum of a molecule is fundamentally determined by the masses of its atoms and the force constants of its bonds. Fluorine substitution influences both of these factors. The electron-withdrawing nature of fluorine alters the bond orders and force constants of adjacent and even distant bonds through inductive (-I) and mesomeric (-M) effects. Furthermore, the mass of fluorine directly impacts the frequencies of vibrational modes in which it participates.

A comparative analysis with non-fluorinated benzamide serves as a crucial baseline for elucidating the specific vibrational shifts caused by fluorine substitution. In benzamide, characteristic vibrational modes include the N-H, C=O, and C-N stretching and bending vibrations, as well as the various vibrations of the phenyl rings. The introduction of fluorine atoms at the 2- and 3-positions of the benzoyl ring and the 3-position of the N-phenyl ring in this compound leads to predictable yet complex alterations in these vibrational frequencies.

Carbon-Fluorine (C-F) Vibrations: The most direct spectroscopic evidence of fluorine substitution is the appearance of strong absorption bands corresponding to the C-F stretching and bending vibrations. The C-F stretching modes are typically observed in the 1100-1400 cm⁻¹ region of the IR spectrum and are often intense due to the large change in dipole moment associated with this vibration. The precise frequency of the C-F stretch is sensitive to the electronic environment of the aromatic ring. In fluorinated aromatic compounds, these modes can couple with other ring vibrations, leading to a complex pattern of bands. The in-plane and out-of-plane bending vibrations of the C-F bond occur at lower frequencies, typically in the 400-800 cm⁻¹ range.

Amide Group Vibrations: The vibrations of the central amide linkage (-CONH-) are also significantly influenced by fluorine substitution. The N-H stretching vibration, typically observed in the 3200-3400 cm⁻¹ region, can be affected by intramolecular hydrogen bonding with an ortho-fluorine substituent, which may lead to a red-shift (lower frequency) of the N-H band. The C=O stretching vibration (Amide I band), a strong band usually found between 1630 and 1690 cm⁻¹, is sensitive to the electronic effects of the substituents on the benzoyl ring. The electron-withdrawing fluorine atoms can lead to a slight blue-shift (higher frequency) of the C=O stretching frequency. The Amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is also expected to be perturbed.

Aromatic Ring Vibrations: The vibrational modes of the two phenyl rings are also altered by fluorine substitution. The C-H stretching vibrations of the aromatic rings are typically observed above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations are also characteristic. The C=C stretching vibrations within the aromatic rings, which give rise to a series of bands in the 1400-1600 cm⁻¹ region, are sensitive to substitution patterns. The presence of fluorine atoms can shift the positions and intensities of these bands.

The following tables summarize the expected vibrational frequency ranges for the key functional groups in this compound, based on data from analogous fluorinated benzamides and aromatic compounds. These tables provide a basis for the interpretation of experimental IR and Raman spectra of the title compound.

Table 1: Characteristic Vibrational Frequencies of the Amide Group in Fluorinated Benzamides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Influence of Fluorine Substitution |

| N-H Stretch | 3200 - 3400 | Potential red-shift due to intramolecular H-bonding with ortho-F. |

| C=O Stretch (Amide I) | 1640 - 1700 | Blue-shift due to electron-withdrawing effects of fluorine. |

| N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 | Shift in frequency and intensity due to coupling with other modes. |

| C-N Stretch | 1200 - 1350 | Shift due to altered electronic density on the amide nitrogen. |

Table 2: Characteristic Vibrational Frequencies of the Fluorinated Phenyl Rings

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Generally weak to medium intensity. |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands, positions and intensities sensitive to substitution. |

| C-F Stretch | 1100 - 1400 | Strong intensity in IR, indicative of fluorination. |

| In-plane C-H Bend | 1000 - 1300 | Medium to strong intensity. |

| Out-of-plane C-H Bend | 650 - 900 | Strong bands, characteristic of substitution pattern. |

| In-plane C-F Bend | 400 - 600 | Medium to weak intensity. |

| Out-of-plane C-F Bend | 200 - 400 | Medium to weak intensity. |

Computational Chemistry and Theoretical Modeling of 2,3 Difluoro N 3 Fluorophenyl Benzamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. By employing functionals like B3LYP with various basis sets, it is possible to obtain a detailed understanding of the structural and spectral properties of benzamide (B126) derivatives.

The electronic structure can be further elucidated by analyzing the distribution of electrons within the molecule. The Mulliken population analysis, for example, can provide information on the net charges of individual atoms, indicating the redistribution of electron density across the molecule. scholarsresearchlibrary.com This is particularly important for understanding the effects of the electronegative fluorine atoms on the aromatic rings and the amide group.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Table 1: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

This table presents the formulas and significance of global reactivity descriptors that can be calculated from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents regions of neutral potential.

For benzamide derivatives, the MEP map would likely show negative potential around the carbonyl oxygen and the fluorine atoms due to their high electronegativity, making them potential sites for hydrogen bonding and other electrophilic interactions. nih.govajchem-a.com The hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor.

The flexibility of the amide linkage in 2,3-difluoro-N-(3-fluorophenyl)benzamide allows for different spatial orientations of the two aromatic rings relative to each other. Conformational analysis can be performed to identify the most stable conformers and to understand the energetic barriers between them. This is often done by systematically rotating specific dihedral angles and calculating the energy at each step to generate a potential energy surface.

Quantum Chemical Approaches to Polymorphic System Characterization

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect in the study of pharmaceutical compounds. Different polymorphs of the same compound can exhibit different physical properties, including solubility, melting point, and stability. Quantum chemical methods can be employed to investigate the energetic differences between polymorphs and to understand the factors that govern their formation.

Theoretical studies on related compounds have utilized computational techniques to explore configurational isomers and the role of temperature in their interconversion. rsc.org By calculating the single-point energies of different conformers and the energy barriers for isomerization, it is possible to predict the relative stability of different polymorphic forms.

Calculation of Intermolecular Interaction Energies (e.g., PIXEL Method)

For similar molecular systems, the PIXEL method has been used to analyze the role of various intermolecular interactions, including strong N–H···N hydrogen bonds and weaker interactions like C–H···F, N–H···π, and C–H···π. rsc.orgrsc.org These calculations can help to rationalize the observed crystal packing and to understand the influence of different functional groups on the supramolecular assembly.

Computational Methods for Crystal Packing Similarity and Dissimilarity Analysis (e.g., Xpac Method)

The arrangement of molecules in a crystalline solid, known as crystal packing, is fundamental to its physicochemical properties. Computational chemistry offers powerful tools to analyze and compare crystal structures, providing quantitative measures of their similarities and differences. One such tool is the Xpac method, which is designed to identify common supramolecular constructs in a series of related crystal structures.

The Xpac method operates by comparing representative clusters of molecules from different crystal structures. acs.org A cluster typically consists of a central molecule and its nearest neighbors, representing the local packing environment. acs.org By analyzing the geometric relationships between molecules within these clusters, Xpac can identify shared structural motifs, such as dimers, chains, or layers, regardless of differences in space group or unit cell parameters. acs.org

A key output of an Xpac analysis is the dissimilarity index (x), which quantifies the degree of geometric difference between two crystal structures. rsc.org A low 'x' value suggests a high degree of similarity in crystal packing, while a high value indicates significant divergence. rsc.org This quantitative approach is invaluable for understanding polymorphism, where a compound can exist in multiple crystalline forms, and for establishing structure-property relationships within a family of compounds.

Below is a hypothetical interactive data table illustrating the type of results that could be generated from an Xpac analysis of this compound against a series of hypothetical related compounds.

| Compound Pair | Dissimilarity Index (x) | Shared Supramolecular Construct | Dimensionality of Similarity |

|---|---|---|---|

| This compound vs. Polymorph A | 1.5 | Hydrogen-bonded dimer | 3D (Isostructural) |

| This compound vs. Polymorph B | 4.2 | π-stacked chain | 1D |

| This compound vs. 2,4-difluoro-N-(3-fluorophenyl)benzamide | 6.8 | None | 0D |

| This compound vs. 2,3-dichloro-N-(3-chlorophenyl)benzamide | 8.1 | None | 0D |

Other computational tools, such as CrystalCMP and COMPACK, can also be used to assess crystal structure similarity, often complementing the insights gained from Xpac analysis. acs.org These methods provide a robust framework for the systematic investigation of crystal packing in organic molecules.

Theoretical Predictions of Molecular Dynamics and Conformational Transitions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, molecular motions, and intermolecular interactions. researchgate.net The simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. nih.gov

Theoretical predictions from MD simulations can identify the most stable conformers, the energy barriers between them, and the pathways of conformational transitions. This information is crucial for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target. The simulations can reveal the timescales of different molecular motions and the influence of factors like temperature and solvent on the conformational equilibrium.

A hypothetical analysis of this compound using MD simulations could reveal several low-energy conformations and the transitions between them. The results of such a study could be summarized in a data table, as illustrated below.

| Transition | Dihedral Angle(s) Involved | Predicted Energy Barrier (kcal/mol) | Transition Timescale (ps) | Description |

|---|---|---|---|---|

| Conformer A ↔ Conformer B | τ1 (C-C-N-C) | 5.2 | 150 | Rotation of the 3-fluorophenyl group relative to the amide plane. |

| Conformer B ↔ Conformer C | τ2 (C-N-C=O) | 12.8 | >1000 | Cis-trans isomerization of the amide bond. |

| Conformer A ↔ Conformer D | τ3 (F-C-C-N) | 3.5 | 80 | Minor reorientation of the 2,3-difluorobenzoyl group. |

These theoretical predictions provide a dynamic picture of the molecule's behavior at the atomic level, complementing the static information obtained from experimental crystal structures. Such computational studies are integral to modern chemical research, offering insights that can guide the design of new materials and molecules with desired properties.

Structure Activity Relationship Sar and Molecular Design Principles for 2,3 Difluoro N 3 Fluorophenyl Benzamide and Its Analogs

Mechanistic Insights into Fluorine's Modulatory Role in Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.com Its unique characteristics, such as high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond, allow it to profoundly influence a molecule's biological activity. tandfonline.comnih.gov

Impact on Molecular Recognition and Binding Affinity to Biological Targets

The introduction of fluorine can significantly alter a compound's electronic properties, which in turn affects its ability to interact with biological targets. Fluorine's high electronegativity can create polarized C-F bonds and influence the acidity or basicity of nearby functional groups, thereby modulating electrostatic and hydrogen-bond interactions with a receptor. benthamscience.com This can lead to enhanced binding affinity and potency. tandfonline.comresearchgate.net For instance, fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's binding pocket.

Furthermore, the substitution of hydrogen with fluorine can induce conformational changes in a molecule. researchgate.net For example, the introduction of a fluorine atom at the α-position of an amide bond can restrict its rotational freedom. nih.gov This conformational constraint can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing binding affinity.

Influence on Metabolic Stability and Lipophilicity for Enhanced Bioavailability

Fluorine can play a crucial role in improving a drug's metabolic stability and bioavailability. researchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. nih.govchemrxiv.org By placing fluorine atoms at metabolically labile sites, the rate of metabolic degradation can be reduced, leading to a longer half-life and improved pharmacokinetic profile. researchgate.netucd.ie For example, fluorination of an aromatic ring can block oxidation reactions. researchgate.net

Lipophilicity is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The addition of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve absorption. nih.govbenthamscience.com However, the effect of fluorine on lipophilicity can be complex and position-dependent. Judicious use of fluorine is necessary to achieve an optimal balance of lipophilicity for good oral bioavailability. nih.gov

Systematic Structure-Activity Relationship (SAR) Studies of Substituted Benzamide (B126) Series

Systematic SAR studies on substituted benzamide series have provided valuable insights into the structural requirements for biological activity. These studies often involve synthesizing and testing a range of analogs with varying substituents and substitution patterns to understand their effects on target engagement. rsc.orgresearchgate.net

Positional Isomerism and Halogen Substitution Effects on Receptor Interactions

The position of substituents on the benzamide scaffold is critical for determining biological activity. Studies on various N-phenylbenzamide derivatives have shown that the substitution pattern on both the benzoyl and the N-phenyl rings can dramatically influence potency and selectivity. nih.govnih.gov For instance, in a series of N-phenylbenzamide derivatives developed as enterovirus 71 inhibitors, the nature and position of substituents on the N-phenyl ring were found to be crucial for antiviral activity. nih.gov

Halogen substitutions, including fluorine, have been extensively explored in SAR studies. The specific halogen and its position can impact binding affinity through a combination of steric, electronic, and hydrophobic effects. For example, in a study of antitubulin 7-phenyl-pyrroloquinolinones, the introduction of a fluorine atom at the 2 or 3 position of the 7-phenyl ring resulted in potent cytotoxicity. nih.gov The crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide shows that the aromatic rings are nearly co-planar, a conformation that may be influenced by intramolecular interactions involving the fluorine atoms. mdpi.com

Identification of Critical Pharmacophoric Features for Target Engagement

Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity. For benzamide derivatives, key pharmacophoric elements often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features. The central amide linkage in N-phenylbenzamides is a crucial feature, often participating in hydrogen bonding interactions with the target receptor. nih.gov

The aromatic rings provide a scaffold for substituents and can engage in π-π stacking or hydrophobic interactions within the binding site. The specific substitution pattern on these rings defines the shape and electronic properties of the molecule, ensuring a complementary fit with the target. For instance, in a series of benzamide-acetamide sulfonamides, the arrangement of aromatic rings and the sulfonamide group was identified as a key pharmacophoric feature for urease inhibition. acs.org

Computational Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand and its biological target. nih.govresearchgate.net These techniques provide valuable insights at the molecular level and can guide the design of more potent and selective inhibitors.

Molecular docking studies can predict the preferred binding pose of a ligand within the active site of a receptor and estimate the binding affinity. malariaworld.org For example, docking studies of benzamide derivatives with various protein kinases have helped to elucidate the key interactions responsible for their inhibitory activity. nih.gov These studies often reveal specific hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the binding pocket. nih.gov

MD simulations can provide a more dynamic picture of the ligand-receptor complex, showing how the interactions evolve over time. This can help to assess the stability of the binding pose predicted by docking and can reveal important conformational changes in both the ligand and the protein upon binding. For N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, molecular docking was used to explore their binding mode with the PI3K enzyme. mdpi.com

Below is an interactive table summarizing the impact of fluorine substitution on the properties of benzamide derivatives based on the discussed principles.

| Property | Effect of Fluorine Substitution | Rationale |

| Binding Affinity | Can be increased | Alters electronic properties, leading to stronger interactions (e.g., hydrogen bonds, electrostatic interactions). Can induce a more favorable binding conformation. tandfonline.combenthamscience.comresearchgate.net |

| Metabolic Stability | Generally increased | The strong C-F bond is resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450. nih.govchemrxiv.orgucd.ie |

| Lipophilicity | Generally increased | Fluorine is more lipophilic than hydrogen, which can improve membrane permeability and absorption. nih.govbenthamscience.com |

| Bioavailability | Can be enhanced | A combination of improved metabolic stability and optimal lipophilicity can lead to better bioavailability. nih.govresearchgate.net |

| Conformation | Can be restricted | The introduction of fluorine can create steric and electronic effects that limit the rotational freedom of bonds, leading to a more rigid structure. nih.govresearchgate.net |

Prediction of Binding Modes within Enzyme Active Sites (e.g., Kinases, Proteases, Succinate (B1194679) Dehydrogenase)

Computational methods, particularly molecular docking, are instrumental in predicting how benzamide derivatives orient themselves within the active sites of enzymes. These predictions provide insights into potential inhibitory mechanisms and guide further structural modifications.

Kinases: Kinase inhibitors are often classified by their binding mode to the ATP-binding site. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" conformation, often extending into an adjacent allosteric pocket. nih.gov For benzamide-containing kinase inhibitors, the amide group is crucial for forming key hydrogen bonds. Molecular docking studies of benzamide analogs targeting kinases like BCR-ABL have shown that the amide oxygen and N-H group can form hydrogen bonds with residues in the C-Helix (e.g., Glu286) and the DFG-motif (e.g., Asp381), respectively, which is characteristic of Type II inhibitors. nih.gov The fluorinated phenyl rings of a compound like 2,3-difluoro-N-(3-fluorophenyl)benzamide would be predicted to engage in hydrophobic and halogen-bonding interactions with residues lining the ATP pocket. nih.gov

Proteases: In proteases, the benzamide core can act as a scaffold that positions substituents to interact with the enzyme's catalytic machinery or substrate-binding pockets. For instance, in Golgi-resident proteases like furin, a cell-based reporter assay can be used to screen for inhibitors and subsequently use molecular modeling to predict their binding modes. nih.gov The amide bond can mimic a peptide bond, interacting with backbone residues in the active site, while the fluorinated rings can occupy hydrophobic pockets (S1, S2, etc.), with fluorine atoms potentially forming specific interactions with the protein.

Succinate Dehydrogenase (SDH): Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides, and many commercial SDHIs contain an amide fragment. mdpi.com The amide is a critical pharmacophore that typically forms hydrogen bonds with key residues such as tryptophan and serine in the ubiquinone-binding (Qp) site of the SDHB subunit, blocking the electron transport chain. mdpi.comresearchgate.net Molecular docking of novel N-(alkoxy)diphenyl ether carboxamide derivatives into the SDH active site revealed that the carboxamide fragment could form hydrogen bonds with Trp173, while the terminal benzene (B151609) ring established π–π interactions with Trp35. mdpi.com It is predicted that the benzamide core of this compound would similarly anchor within the Qp site, with the difluorobenzoyl and fluorophenyl moieties occupying hydrophobic regions and potentially forming halogen bonds.

Elucidation of Molecular Interactions with Receptor Binding Pockets (e.g., Allosteric Sites)

Benzamide derivatives have been successfully developed as allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site. This can offer greater selectivity and a more nuanced pharmacological profile compared to orthosteric ligands.

A notable example is the development of aryl benzamide derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). In silico studies, including 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular dynamics simulations, have elucidated their binding mode. These benzamide analogs bind within an allosteric site in the transmembrane domain, stabilized by a combination of interactions:

Hydrogen Bonds: The amide linker is often involved in forming crucial H-bonds that anchor the molecule in the binding pocket.

π–π Stacking: Aromatic rings of the benzamide scaffold frequently engage in π–π stacking interactions with aromatic residues like tryptophan (e.g., Trp945 in mGluR5).

Hydrophobic Contacts: The phenyl rings and other substituents fit into hydrophobic pockets formed by isoleucine, proline, and alanine (B10760859) residues.

The specific amino acids involved in the allosteric binding of aryl benzamide derivatives to mGluR5 include Pro655, Tyr659, Trp945, and various serine and isoleucine residues. nih.gov The fluorination pattern on the phenyl rings of this compound would be expected to modulate these hydrophobic and potentially electrostatic interactions within such an allosteric pocket.

Rational Design Strategies for Novel Benzamide Derivatives in Medicinal Chemistry

Rational drug design leverages structural information and mechanistic understanding to create more potent and selective drug candidates. For benzamide derivatives, this involves a multi-pronged approach focusing on optimizing the core scaffold and its substituents.

Lead Optimization and Scaffold Diversification Approaches

Lead optimization is an iterative process of modifying a biologically active lead compound to improve its potency, selectivity, and pharmacokinetic properties. malariaworld.org

Lead Optimization:

Structure-Activity Relationship (SAR) Analysis: Systematic modification of the benzamide scaffold is performed. For example, in developing TYK2 kinase inhibitors, modifications to a 4-aminopyridine (B3432731) benzamide scaffold, such as introducing a 2,6-dichloro-4-cyanophenyl group, led to improved potency and selectivity. scientific.net

Structure-Based Design: Using X-ray co-crystal structures or homology models, chemists can design modifications that enhance binding interactions. For tubulin inhibitors targeting the colchicine (B1669291) binding site, systematic SAR studies of benzamide derivatives led to a potent and orally active compound that occupied all three zones of the binding site. bellbrooklabs.com

Property Modulation: Fluorine atoms, as in this compound, are often incorporated to enhance properties like metabolic stability by blocking sites of oxidation or to increase binding affinity through favorable electronic interactions. plos.org

Scaffold Diversification: This strategy involves modifying the core structure (scaffold) of the lead compound to explore new chemical space, potentially leading to improved properties or novel intellectual property. For benzamides, this can include:

Replacing Phenyl Rings: Substituting one or both phenyl rings with different heterocyclic systems.

Modifying the Amide Linker: Replacing the amide bond with bioisosteres or incorporating it into a larger ring system to constrain its conformation.

Late-Stage Functionalization: Using C-H activation chemistry to directly add new functional groups to the aromatic rings of an advanced intermediate, allowing for rapid generation of a diverse library of analogs from a common precursor.

Design Principles for Selective Enzyme Inhibitors and Receptor Modulators

Achieving selectivity is a primary goal in drug design to minimize off-target effects. nih.gov

Exploiting Unique Structural Features: Selectivity can be achieved by designing molecules that interact with non-conserved amino acid residues or subpockets within the target's active site. For instance, designing benzamide-based histone deacetylase (HDAC) inhibitors with bulky aromatic groups can target a "foot-pocket" unique to HDAC1-3, leading to class I selective inhibitors. nanobioletters.com

Targeting Allosteric Sites: As allosteric sites are generally less conserved than orthosteric active sites, designing modulators for these sites is an effective strategy for achieving high selectivity. nih.gov The design of selective mGluR5 NAMs is a prime example. nih.gov

Kinase Selectivity: For kinases, achieving selectivity among the ~500 members of the kinome is challenging. Design strategies include targeting unique conformations (e.g., the DFG-out state for Type II inhibitors) or interacting with specific residues outside the highly conserved ATP-binding region. nih.govresearchgate.net

Exploration of Benzamide Analogs as PROTAC Ligands

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker.

Benzamide derivatives have emerged as attractive non-phthalimide ligands for the E3 ligase Cereblon (CRBN). plos.org Traditional CRBN ligands like thalidomide (B1683933) have issues with instability and degradation of unintended "neosubstrate" proteins. Novel benzamide-type CRBN binders have been developed to overcome these limitations. plos.orgreactionbiology.com

Design strategies for benzamide-based CRBN ligands include:

Mimicking Natural Interactions: The design can replicate the interactions of natural CRBN-binding proteins.

Conformational Locking: Introducing structural constraints to lock the benzamide into its bioactive conformation, improving binding affinity.

Fluorination: The incorporation of fluorine atoms into the benzamide scaffold has been shown to increase CRBN binding affinity. plos.orgreactionbiology.com

Once a potent benzamide-based E3 ligase ligand is developed, it can be incorporated into a PROTAC. The utility of these ligands has been demonstrated by creating potent degraders of proteins like BRD4 and HDAC6. plos.org

Pre-clinical Biological Evaluation Methodologies for Benzamide Derivatives

Before a compound can be considered for clinical trials, it must undergo rigorous pre-clinical evaluation to determine its biological activity, mechanism of action, and preliminary pharmacokinetic profile.

In Vitro Assays:

Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of its target enzyme. This is often the first step and is used to determine potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). bellbrooklabs.com Kinetic studies are also performed to understand the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov

Cell-Based Activity Assays: These assays assess the compound's effect in a more physiologically relevant cellular context. plos.org

Anti-proliferative Assays: For potential anti-cancer agents, assays like the MTT assay or Real-Time Cell Assay (RTCA) are used to measure the inhibition of cancer cell line growth. scientific.net

Target Engagement Assays: Methods like the cellular thermal shift assay (CETSA) or NanoBRET™ can confirm that the compound binds to its intended target within the cell.

Phosphorylation Assays: For kinase inhibitors, ELISA or AlphaLISA-based assays can quantify the phosphorylation of a downstream substrate, providing a direct readout of kinase activity inhibition in the cell.

Reporter Gene Assays: These are used to measure the modulation of a specific signaling pathway. nih.gov

Mechanism of Action (MOA) Studies: Cellular assays are employed to understand how the compound exerts its effect. This can include Western blotting to measure changes in protein levels (e.g., markers of apoptosis like cleaved caspase-3), flow cytometry for cell cycle analysis, and assays to measure reactive oxygen species (ROS) production.

In Vivo Evaluation:

Pharmacokinetic (PK) Studies: These are performed in animal models (e.g., mice, rats) to study the absorption, distribution, metabolism, and excretion (ADME) of the compound. This helps determine its bioavailability and half-life.

Efficacy Studies: The compound is tested in animal models of the target disease (e.g., xenograft models for cancer) to determine if it produces the desired therapeutic effect. bellbrooklabs.com

Biodistribution Studies: For imaging agents or to understand tissue accumulation, radiolabeled (e.g., with 11C or 18F) versions of the benzamide derivatives can be used in conjunction with Positron Emission Tomography (PET) to visualize their distribution in vivo. nanobioletters.com

The table below summarizes common pre-clinical evaluation methods for benzamide derivatives.

| Evaluation Stage | Methodology | Purpose | Example Metric/Outcome |

| In Vitro | Biochemical Enzyme Assay | Determine direct target potency | IC50 / Ki |

| Cell Proliferation Assay (MTT, RTCA) | Assess anti-cancer activity | GI50 | |

| Cellular Phosphorylation Assay (ELISA) | Measure kinase inhibition in cells | p-Substrate levels | |

| Western Blot | Investigate mechanism of action | Protein expression changes | |

| Flow Cytometry | Analyze effects on cell cycle/apoptosis | % of cells in G2/M phase | |

| In Vivo | Pharmacokinetic (PK) Analysis | Assess drug-like properties | Bioavailability (F%), Half-life (t1/2) |

| Xenograft Tumor Model | Evaluate anti-cancer efficacy | Tumor Growth Inhibition (TGI) | |

| PET Imaging with Radiolabeled Analog | Determine tissue distribution | Standardized Uptake Value (SUV) |

In Vitro Enzymatic Inhibition Assays (e.g., CK2, CDK2, SDH Inhibition)

The inhibitory potential of benzamide derivatives against various enzymes is a key area of investigation. The substitution pattern on both the benzoyl and aniline (B41778) rings plays a crucial role in determining the potency and selectivity of inhibition.

Casein Kinase 2 (CK2) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

Succinate Dehydrogenase (SDH) Inhibition:

Benzamide and carboxamide derivatives are well-known inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. The SAR of these inhibitors often highlights the importance of the amide linkage and the nature of the substituents on the aromatic rings for effective binding to the ubiquinone binding site (Qp site) of the SDH complex. Fluorination can impact the binding affinity and inhibitory potency. For example, in a series of pyrazole (B372694) carboxamides, the presence of a difluoromethyl group on the phenyl ring was found to be crucial for potent SDH inhibition.

Interactive Data Table: Enzymatic Inhibition by Benzamide Analogs

| Compound/Analog Class | Target Enzyme | Key SAR Findings |

| Imidazole-based N-phenylbenzamides | Protein Kinases | The position of substituents on the phenyl ring significantly influences anticancer activity, which is often mediated by kinase inhibition. |

| Pyrazole Carboxamides | Succinate Dehydrogenase (SDH) | A difluoromethyl group on the phenyl ring is important for potent inhibition. |

| General Fluorinated Benzamides | Various Kinases | Fluorine substitution can enhance binding affinity to the ATP-binding pocket through altered electronic properties. |

Receptor Binding and Functional Assays for Modulator Identification

The ability of benzamide derivatives to act as modulators of various receptors is another critical aspect of their biological profile. The specific arrangement of functional groups dictates the binding affinity and functional response at the target receptor.

While specific receptor binding data for this compound is not extensively documented, research on related N-phenylbenzamide analogs indicates potential interactions with various receptor types. For instance, certain substituted benzamides have been shown to possess affinity for dopamine (B1211576) and sigma receptors. The fluorine atoms in this compound could potentially engage in halogen bonding or other non-covalent interactions within a receptor's binding pocket, thereby influencing its affinity and selectivity.

Interactive Data Table: Receptor Binding Profile of Benzamide Analogs

| Compound/Analog Class | Target Receptor(s) | Key SAR Findings |

| Substituted N-Arylbenzamides | Leucine-rich repeat kinase 2 (LRRK2) | Extensive SAR studies have led to the discovery of potent and selective LRRK2 inhibitors, suggesting the potential for benzamides to target specific kinase-related receptors. |

| Fluorinated Benzamides | General Receptors | Fluorine can increase lipophilicity and alter electrostatic interactions, potentially improving drug-receptor binding. |

General Assessment of Broad Biological Activities in Analogs (e.g., Antiviral, Anticancer, Antimicrobial)

The structural scaffold of this compound is present in a wide range of biologically active molecules, indicating its potential for diverse therapeutic applications.

Antiviral Activity:

Derivatives of benzamide have demonstrated antiviral activity against various viruses. For example, a benzamide derivative named AH0109 has shown potent anti-HIV-1 activity by inhibiting reverse transcription and viral cDNA nuclear import. The specific fluorine substitution pattern in this compound could influence its antiviral spectrum and potency.

Anticancer Activity:

Numerous studies have highlighted the anticancer potential of fluorinated benzamide derivatives. The presence of fluorine atoms can enhance the cytotoxic effects on cancer cell lines. For instance, imidazole-based N-phenylbenzamide derivatives have shown promising anticancer activity, with the position of the fluorine substituent on the phenyl ring playing a crucial role in their potency. nih.gov

Antimicrobial Activity:

Interactive Data Table: Biological Activities of Fluorinated Benzamide Analogs

| Biological Activity | Compound/Analog Class | Key SAR Findings |

| Antiviral | Benzamide Derivatives | A specific benzamide derivative, AH0109, inhibits HIV-1 replication. |

| Anticancer | Imidazole-based N-phenylbenzamides | Fluorine substitution on the phenyl ring significantly impacts cytotoxic activity against cancer cell lines. nih.gov |

| Antimicrobial | Substituted Benzamides | The nature and position of substituents on the benzamide core are crucial for activity against Mycobacterium tuberculosis. Electron-withdrawing groups can have varied effects depending on their location. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-difluoro-N-(3-fluorophenyl)benzamide, and what challenges are associated with its purification?

- The compound is typically synthesized via condensation of 2,3-difluorobenzoyl chloride with 3-fluoroaniline under anhydrous conditions. A common challenge is achieving high yields due to steric hindrance from the fluorine substituents. Workup involves organic solvent extraction (e.g., CHCl₃) and recrystallization, though yields are often modest (15–20%) . Purification may require repeated crystallization or chromatographic techniques to remove unreacted starting materials.

Q. How is the molecular structure of this compound validated experimentally?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For related difluorobenzamide derivatives, SC-XRD reveals dihedral angles between aromatic rings (e.g., 49–52°), hydrogen-bonding motifs (e.g., N–H⋯N dimers), and conformational flexibility . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy confirm functional groups (e.g., C=O stretch at ~1644–1695 cm⁻¹) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- NMR : ¹H NMR in δ₆-DMSO typically shows a singlet for the amide proton (~11.02 ppm) and aromatic protons in the 7–8 ppm range. ¹³C NMR confirms carbonyl (~165 ppm) and fluorinated aromatic carbons.

- IR : Strong C=O stretches (~1644–1695 cm⁻¹) and N–H stretches (~3300 cm⁻¹) are critical.

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 263.07 for C₁₃H₈F₃NO) .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound?

- In related derivatives, molecules form hydrogen-bonded dimers (R₂²(8) motifs) via N–H⋯N interactions (N⋯N distances: ~2.95–3.07 Å). These dimers further assemble into supramolecular chains via C–H⋯O=C interactions. Such packing affects material properties like solubility and thermal stability . Computational tools (e.g., CrystalExplorer) can quantify interaction energies to rationalize packing trends.

Q. What strategies resolve contradictions between experimental and computational data (e.g., DFT vs. SC-XRD) for fluorinated benzamides?

- Discrepancies in bond lengths/angles may arise from crystal packing effects (e.g., halogen bonding) or dynamic motion in solution. To reconcile

- Compare gas-phase DFT calculations with SC-XRD (solid-state) and NMR (solution-state).

- Use periodic DFT (e.g., VASP) to model crystal environments .

Q. How can polymorphism impact the physicochemical properties of this compound, and how is it detected?

- Polymorphs may exhibit differences in melting points, solubility, and bioavailability. Detection methods:

- PXRD : Compare experimental patterns with simulated data from SC-XRD (e.g., peak splitting at 2θ = 10–15°).

- DSC/TGA : Identify thermal events (e.g., melting, phase transitions).

Q. What methodologies optimize reaction yields for derivatives of this compound?

- Catalysis : Use coupling agents (e.g., HATU) to improve amide bond formation efficiency.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.

- Microwave Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by ~20% .

Q. How are computational tools (e.g., DFT, molecular docking) applied to study the electronic or biological properties of this compound?

- DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For fluorobenzamides, electron-withdrawing F substituents lower LUMO energy, enhancing electrophilicity.

- Docking : Screens against biological targets (e.g., kinases, GPCRs) to identify potential bioactivity. For example, fluorinated benzamides have shown inhibitory activity against CHK1 kinase in cancer therapy research .

Methodological Notes

- Crystallography : Use SHELXL/SHELXS for structure refinement. For twinned crystals, employ the TWIN/BASF commands in SHELXL .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for cross-validation .

- Safety : Fluorinated compounds may release HF under harsh conditions. Use fluoropolymer-lined reactors and CaCO₃ traps during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.